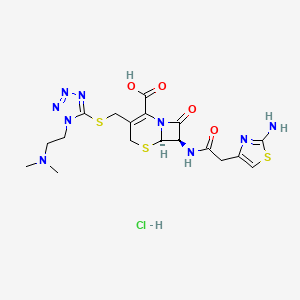

Cefotiam Hydrochloride

Description

Cefotiam Hydrochloride is the hydrochloride salt form of cefotiam, a third-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefotiam binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.

See also: Cefotiam (has active moiety).

Structure

2D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N9O4S3.2ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);2*1H/t12-,15-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRRTAXZCKVRON-DGPOFWGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N9O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045538 | |

| Record name | Cefotiam dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66309-69-1 | |

| Record name | Cefotiam hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066309691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefotiam dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTIAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7V12WDZ93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical synthesis and purification of Cefotiam Hydrochloride

An In-depth Technical Guide to the Chemical Synthesis and Purification of Cefotiam Hydrochloride

Introduction

Cefotiam is a second and third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It functions by binding to penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall, thereby inhibiting its crosslinking and leading to cell lysis.[4] Administered intravenously as this compound, it is clinically used to treat a variety of infections, including pneumonia, bronchitis, urinary tract infections, and sepsis.[5]

The manufacturing of this compound is a multi-step process that demands sophisticated chemical engineering and rigorous quality control to ensure the production of a high-purity, stable, and safe active pharmaceutical ingredient (API).[2] This guide provides a comprehensive overview of the chemical synthesis and purification processes for this compound, tailored for researchers, scientists, and drug development professionals. It details the core synthetic pathways, experimental protocols, and purification strategies, supported by quantitative data and process-flow visualizations.

Chemical Synthesis of this compound

The industrial synthesis of this compound predominantly starts from 7-aminocephalosporanic acid (7-ACA), which serves as the core structural scaffold for many semi-synthetic cephalosporins.[1][6][7] 7-ACA itself is typically derived from the natural fermentation product, cephalosporin C, through chemical or enzymatic hydrolysis.[6][8] The synthesis proceeds through two main transformations: the introduction of a substituted tetrazolylthiomethyl group at the C-3 position and the acylation of the amino group at the C-7 position.

Core Synthetic Pathway

The synthesis can be summarized in two principal steps:

-

Condensation at C-3: 7-ACA is reacted with 1-(2-dimethylaminoethyl)-1H-tetrazole-5-thiol (DMMT) to form the key intermediate, 7-amino-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as 7-ACMT.[9][10] This reaction is often catalyzed by a Lewis acid, such as a boron trifluoride complex.[1][7][10]

-

Acylation at C-7: The 7-amino group of the 7-ACMT intermediate is acylated using an activated derivative of 2-(2-aminothiazol-4-yl)acetic acid (ATA), typically the acyl chloride hydrochloride salt (ATC·HCl).[1][9][10] This coupling reaction forms the final Cefotiam molecule.[11][12] The final step involves acidification to precipitate the hydrochloride salt.

Modern industrial processes often employ a "one-pot" synthesis approach, where the 7-ACMT intermediate is not isolated. This method improves equipment efficiency, reduces labor intensity, and can increase the overall product yield while maintaining high quality.[10]

Synthesis Workflow Visualization

The following diagram illustrates the general synthetic route from the key starting materials to this compound.

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocols: Synthesis

The following protocols are synthesized from methodologies described in the patent literature.[9][10]

Protocol 1: Preparation of Acylating Agent (ATC·HCl) [9]

-

Suspend 2-(2-aminothiazol-4-yl)acetic acid (ATA) (0.1 mol) in a mixture of methylene dichloride (60 ml) and acetonitrile (40 ml).

-

Cool the suspension to 0°C and add dimethylformamide (10 ml).

-

Bubble dry hydrogen chloride gas through the stirred mixture for approximately 2.5 hours until saturation.

-

Add a chlorinating agent such as phosphorus oxychloride (0.12 mol) while maintaining the temperature at 0°C.

-

Stir the reaction mixture for 2 hours at 0°C.

-

Filter the resulting crystalline solid, wash with methylene dichloride, and dry under vacuum to yield 2-(2-aminothiazol-4-yl)acetyl chloride hydrochloride (ATC·HCl).

Protocol 2: 'One-Pot' Synthesis of this compound [10]

-

Charge a reactor with 7-ACA (0.1 mol), DMMT (0.105 mol), and acetonitrile as the solvent.

-

Add a boron trifluoride acetonitrile complex as a catalyst and conduct the condensation reaction.

-

Upon completion of the condensation to form 7-ACMT (monitored by HPLC), add water to the reaction vessel to decompose the excess catalyst.

-

Adjust the pH of the aqueous solution with an alkali (e.g., triethylamine or sodium carbonate) to dissolve the 7-ACMT.

-

Add the previously prepared ATC·HCl (0.115 mol) in batches to the solution to perform the acylation reaction. Maintain the temperature for 1-2 hours.

-

After the reaction is complete, acidify the mixture with concentrated hydrochloric acid.

-

Add an organic solvent (e.g., methylene dichloride) to extract organic impurities. Separate the aqueous layer.[10]

-

To the aqueous layer, add a hydrophilic anti-solvent such as acetone or ethanol (typically 3-6 times the volume of the aqueous layer) to precipitate the crude this compound.[9][10]

-

Stir the suspension for 2-3 hours to allow for complete crystallization.

-

Filter the solid, wash with the anti-solvent (acetone or ethanol), and dry under vacuum to obtain crude this compound.

Purification of this compound

The purification of crude this compound is critical to remove unreacted starting materials, reaction by-products, polymeric impurities, and residual solvents.[5][14] High-purity this compound is essential for preparing stable and safe injectable dosage forms. The primary methods for purification are recrystallization, often in combination with activated carbon treatment, and extractive processes.

Purification Strategies

-

Recrystallization: This is the most common method. The crude product is dissolved in a suitable solvent (typically water), and then a poor solvent (an "anti-solvent" like acetone or ethanol) is added to induce crystallization.[5][7] This process effectively removes soluble impurities.

-

Activated Carbon Treatment: Before crystallization, the aqueous solution of this compound is often treated with activated carbon to decolorize the solution and adsorb pyrogens (fever-inducing substances).[5][7]

-

Extractive Purification: This multi-step method involves dissolving the crude material in water, treating it with an acidic salt, and then washing the aqueous solution with a water-immiscible organic solvent to extract non-polar impurities. The purified aqueous phase is then subjected to crystallization.[15][16]

-

Macroporous Resin Adsorption: For achieving very high purity, methods involving acid-base conversion followed by adsorption on macroporous resins have been developed.[7]

Purification Workflow Visualization

The diagram below outlines a typical industrial purification process for this compound.

Caption: A standard workflow for the purification of this compound.

Experimental Protocol: Purification

The following protocol is based on a common recrystallization method.[5][7][16]

-

Dissolve the crude this compound product in water for injection.

-

Add activated carbon for injection to the solution and stir for a defined period (e.g., 30 minutes) to decolorize and remove pyrogens.

-

Filter the mixture to remove the activated carbon and any other insoluble matter.

-

Transfer the clear filtrate to a crystallization vessel equipped with a stirrer and temperature control.

-

Cool the solution to a specified temperature (e.g., 5-15°C).

-

Slowly add a pre-chilled anti-solvent, such as acetone or absolute ethanol, to the stirred solution to induce crystallization.

-

Continue stirring the resulting slurry at a controlled temperature for 1-2 hours to ensure complete crystal formation.

-

Filter the crystalline product and wash the filter cake with a small amount of the anti-solvent to remove residual mother liquor.

-

Dry the purified this compound under reduced pressure at a controlled temperature (e.g., below 45°C) until the residual solvent and water content meet pharmacopeial specifications.[17]

Data Presentation and Quality Control

Strict quality control is essential throughout the manufacturing process. The final product must adhere to the specifications outlined in pharmacopeias such as the United States Pharmacopeia (USP).[18]

Quantitative Data Summary

The following tables summarize typical quantitative data reported in process chemistry literature and patents for the synthesis and quality of this compound.

Table 1: Representative Synthesis Yields and Purity Data

| Reference | Synthesis Method | Yield (%) | HPLC Purity (%) | Moisture (%) | Residual Solvent (%) |

|---|---|---|---|---|---|

| CN101045733B[9][17] | Stepwise Acylation | 83.25 | 99.65 | 5.35 | 0.01 (Acetone) |

| CN101045733B[17] | Stepwise Acylation | 84.5 | 99.2 | 6.1 | 2.5 (Acetone) |

| CN104356146A[10] | 'One-Pot' Acylation | 84.4 | 99.3 | 6.5 | 1.0 (Acetone) |

| CN104356146A[10] | 'One-Pot' Acylation | 86.4 | 99.1 | 6.0 | 1.5 (Acetone) |

| CN104356146A[10] | 'One-Pot' Acylation | 83.3 | 99.1 | 5.0 | 1.3 (Ethanol) |

Table 2: Key Quality Specifications for this compound (per USP) [18]

| Parameter | Specification | Analytical Method |

|---|---|---|

| Assay | 790–925 µg/mg of cefotiam (anhydrous basis) | HPLC |

| Identification | UV Absorption & HPLC Retention Time Match | UV-Vis, HPLC |

| Crystallinity | Meets requirements | X-ray Diffraction |

| Water Content | Not more than 7.0% | Karl Fischer Titration (Method I) |

| Pyrogen/Bacterial Endotoxins | Meets requirements if for injection | LAL Test / Pyrogen Test |

| Residual Solvents | Meets requirements | Gas Chromatography (GC) |

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique used to determine the purity of this compound and to quantify any impurities, including related substances and degradation products like Δ³ isomers.[14][18][19]

-

Karl Fischer Titration: This method is the standard for accurately determining the water content in the final product.[18]

-

Gas Chromatography (GC): Used to quantify residual organic solvents from the synthesis and purification steps.

-

Spectroscopic Methods (UV, IR, NMR): Used for structural confirmation and identification.

Conclusion

The chemical synthesis and purification of this compound are well-established processes that rely on precise control of reaction conditions and rigorous purification protocols. The evolution from stepwise synthesis to more efficient "one-pot" methods demonstrates ongoing process optimization in the pharmaceutical industry.[2][10] The purification stages, particularly recrystallization and activated carbon treatment, are crucial for producing an API that meets the stringent quality and safety standards required for injectable antibiotics. For researchers and professionals in drug development, a thorough understanding of these methodologies is fundamental for process improvement, quality control, and the development of next-generation cephalosporins.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 5. CN109384800B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. 7-ACA - Wikipedia [en.wikipedia.org]

- 7. This compound patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 8. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101045733B - Preparation method of cefotiam chloride - Google Patents [patents.google.com]

- 10. CN104356146A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. iris-biotech.de [iris-biotech.de]

- 13. CN103601737B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 14. Study on Isomeric Impurities in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. US9090631B2 - Process for purifying this compound - Google Patents [patents.google.com]

- 17. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 18. pharmacopeia.cn [pharmacopeia.cn]

- 19. Study on Isomeric Impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Spectrum of Activity of Cefotiam Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotiam is a parenteral, third-generation cephalosporin antibiotic with a broad spectrum of bactericidal activity against a variety of Gram-positive and Gram-negative pathogens.[1] Its mechanism of action is centered on the inhibition of bacterial cell wall synthesis, a process critical for bacterial integrity and survival. This technical guide provides a comprehensive overview of the in vitro activity of Cefotiam Hydrochloride, presenting quantitative data on its efficacy against key clinical isolates. Detailed experimental protocols for determining antimicrobial susceptibility are provided, adhering to recognized standards. Furthermore, this guide includes visualizations of the drug's mechanism of action and standardized experimental workflows to support research and development efforts.

Mechanism of Action

Cefotiam, as a member of the β-lactam class of antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The primary target of Cefotiam is a group of enzymes known as penicillin-binding proteins (PBPs).[1] These enzymes, particularly transpeptidases, are essential for the final step of peptidoglycan synthesis: the cross-linking of peptide chains that provides the cell wall with its structural rigidity.

By binding to and acylating the active site of these PBPs, Cefotiam effectively inhibits their enzymatic activity.[2] This inhibition prevents the formation of a stable peptidoglycan sacculus. The resulting defective cell wall cannot withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[3] Cefotiam has demonstrated a high affinity for essential PBPs in susceptible organisms, such as PBP1a, 1b, and 3 in Escherichia coli.[1]

In Vitro Spectrum of Activity

Cefotiam demonstrates a broad spectrum of activity, encompassing many clinically significant Gram-positive and Gram-negative bacteria. It is notably active against methicillin-susceptible Staphylococcus aureus, Streptococcus species, Escherichia coli, and Klebsiella pneumoniae.[4][5] However, it lacks activity against Pseudomonas aeruginosa, enterococci, and methicillin-resistant Staphylococcus aureus (MRSA).[4][6]

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefotiam against a range of bacterial isolates. MIC values are presented as MIC₅₀ (the concentration required to inhibit 50% of isolates), MIC₉₀ (the concentration required to inhibit 90% of isolates), and/or the overall range of MICs observed.

Table 1: In Vitro Activity Against Gram-Positive Aerobes

| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (Methicillin-Susceptible) | 27 | 0.5 - 1 | - | - | [7] |

| Staphylococcus aureus | - | - | - | - | [5] |

| Staphylococcus albus | 8 | 0.25 - 0.5 | - | - | [7] |

| Streptococcus pneumoniae | 9 | 0.06 - 4 | - | - | [7] |

| Haemolytic Streptococci | 29 | 0.06 - 4 | - | - | [7] |

| Streptococcus viridans | 6 | 0.06 - 4 | - | - | [7] |

| Streptococcus faecalis (Enterococcus) | - | Inactive | - | - | [6] |

Table 2: In Vitro Activity Against Gram-Negative Aerobes

| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | - | - | - | - | [5][7] |

| Klebsiella pneumoniae | - | - | - | - | [5][7] |

| Proteus mirabilis | - | - | - | - | [5][7] |

| Proteus mirabilis (IFO 3849) | 1 | 1.56 | - | - | [7] |

| Haemophilus influenzae (β-lactamase + and -) | - | Active | - | - | [6] |

| Enterobacter spp. | - | Variable | - | - | [4] |

| Serratia spp. | - | Inactive | - | - | [4] |

| Pseudomonas aeruginosa | - | Inactive | - | - | [4] |

| Acinetobacter anitratum | - | Inactive | - | - | [6] |

Note: A dash (-) indicates that the data was not specified in the cited sources.

Experimental Protocols for Susceptibility Testing

The determination of in vitro activity of Cefotiam is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are broth microdilution and agar dilution for determining MIC values, and time-kill assays for assessing bactericidal kinetics.

Broth Microdilution Method (CLSI M07 Guideline)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[8][9]

Protocol Outline:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound of known potency in a suitable solvent (e.g., sterile distilled water).

-

Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Haemophilus influenzae, supplement the broth with Lysed Horse Blood and β-NAD (MH-F broth).[10]

-

Plate Preparation: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the Cefotiam stock solution with the appropriate broth to achieve a range of final concentrations. Leave wells for positive (no antibiotic) and negative (no bacteria) controls.

-

Inoculum Preparation: From a fresh culture (18-24 hours) on a non-selective agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension in broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For organisms requiring CO₂, incubate in a CO₂-enriched atmosphere.

-

MIC Determination: The MIC is defined as the lowest concentration of Cefotiam that completely inhibits visible growth of the organism, as detected by the naked eye.[8]

Agar Dilution Method (Based on CLSI/EUCAST Guidelines)

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.[12]

Protocol Outline:

-

Preparation of Antimicrobial Stock Solution: As described for broth microdilution.

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Keep the molten agar in a 45-50°C water bath. For fastidious organisms, supplement the MHA as required (e.g., with 5% defibrinated horse blood and 20 mg/L β-NAD for H. influenzae).[10]

-

Plate Preparation: Add appropriate volumes of the Cefotiam stock solution to aliquots of molten agar to create a series of plates with two-fold decreasing concentrations of the antibiotic. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This will serve as the stock for the inoculator.

-

Inoculation: Using a multipoint replicator, spot-inoculate the standardized bacterial suspension onto the surface of each agar plate, delivering a final inoculum of approximately 10⁴ CFU per spot.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Cefotiam that prevents visible growth on the agar surface.

Time-Kill Kinetic Assay (Based on CLSI M26-A Guideline)

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11] While specific published time-kill curves for Cefotiam were not identified in the literature search for this guide, the following protocol outlines the standard methodology.

Protocol Outline:

-

Media and Inoculum Preparation: Prepare a starting bacterial culture in the logarithmic phase of growth in a suitable broth (e.g., CAMHB) and adjust it to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure: Add Cefotiam to the bacterial culture at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube with no antibiotic.

-

Incubation and Sampling: Incubate all tubes at 35°C, typically with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

-

Quantification: Perform serial dilutions of the collected aliquots in sterile saline to neutralize the antibiotic effect (drug carryover). Plate the dilutions onto a suitable agar medium.

-

Colony Counting: After incubation of the plates, count the number of colonies (CFU/mL) for each time point and concentration.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each Cefotiam concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[11]

Conclusion

This compound maintains a valuable in vitro activity profile against a wide range of common Gram-positive and Gram-negative pathogens. Its potent inhibition of bacterial cell wall synthesis makes it an effective bactericidal agent. The standardized methodologies outlined in this guide, based on CLSI and EUCAST standards, provide a framework for the consistent and reliable evaluation of its antimicrobial properties. The provided MIC data serves as a quantitative baseline for its spectrum of activity, which is essential for guiding further research, drug development, and potential clinical applications. Continued surveillance of its activity against contemporary clinical isolates is necessary to monitor for any shifts in susceptibility patterns.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. phfscience.nz [phfscience.nz]

- 4. Cefotaxime: in vitro activity and tentative interpretive standards for disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. [Antibacterial activity of cefotiam against clinical isolates in the field of obstetrics and gynecology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jmatonline.com [jmatonline.com]

- 9. In vitro susceptibility of Haemophilus influenzae to cefaclor, cefixime, cefetamet and loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man - PMC [pmc.ncbi.nlm.nih.gov]

- 11. actascientific.com [actascientific.com]

- 12. Antimicrobial susceptibility tests with cefotaxime and correlation with clinical bacteriologic response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Cefotiam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a parenteral, third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a member of the beta-lactam class of antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Cefotiam Hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and development activities. Cefotiam is available for intravenous or intramuscular administration as this compound and in an oral formulation as cefotiam hexetil hydrochloride.[5]

Pharmacokinetic Properties

The pharmacokinetics of cefotiam have been extensively studied, revealing characteristics such as rapid elimination and a dose-dependent nature.[6] It is primarily cleared from the body via the kidneys in an unchanged form.[7]

Absorption and Distribution

Following intramuscular administration, cefotiam is rapidly absorbed, reaching peak serum concentrations within 0.75 to 1 hour.[8][9] The bioavailability after an intramuscular injection is approximately 60%.[3][10] The degree of protein binding for cefotiam is about 40%.[3][7] It distributes into various tissues and fluids, with high concentrations observed in the kidney, heart, ear, prostate, genital tract, bile, and ascitic fluid.[7]

Metabolism and Elimination

Cefotiam exhibits stability against hepatic metabolism and is predominantly eliminated unchanged in the urine.[7] In healthy individuals, the serum elimination half-life is approximately 1 hour.[3][7][10] A significant portion of the administered dose, between 50% and 70%, is recovered in the urine within the first 12 hours.[7] The pharmacokinetics of cefotiam are linear for doses below 1 gram.[7] However, with doses of 2 grams, peak plasma concentrations and the area under the curve (AUC) were more than double the values seen with a 1-gram dose, indicating dose-dependent pharmacokinetics.[6]

Pharmacokinetics in Specific Populations

Renal impairment significantly alters the elimination of cefotiam. The elimination half-life can increase from about 1 hour in individuals with normal renal function to as long as 12-13 hours in patients with severe renal impairment.[5] In patients with creatinine clearances below 5 ml/min, the elimination half-life is significantly altered.[7] Consequently, dose adjustments are recommended for patients with a creatinine clearance of less than 30 ml/min.[7] Hemodialysis can effectively remove cefotiam, shortening the average half-life from approximately 8 hours to 2.74 hours in patients with end-stage renal failure.[11]

In neonates, the half-life of cefotiam is longer, around 2.65 hours, and it decreases to the adult value of 1 hour after about three weeks of age.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in healthy adult subjects.

Table 1: Pharmacokinetic Parameters of Intravenous Cefotiam

| Parameter | 0.5 g Dose | 1 g Dose | 2 g Dose | Reference(s) |

| Terminal Elimination Half-life (t½) | 54.0 ± 0.1 min | 68 ± 15 min | 98 ± 36 min | [8][9] |

| Total Plasma Clearance | 26.8 ± 2.7 L/h | 22.8 ± 0.8 L/h | 17.8 ± 0.9 L/h | [8][9] |

| Renal Clearance | 16.0 ± 2.9 L/h | 13.3 ± 1.4 L/h | 11.3 ± 2.6 L/h | [8][9] |

| 24-h Urinary Recovery | ~53% of dose | ~53% of dose | ~53% of dose | [8][9] |

| Peak Serum Concentration (15-min infusion) | ~30 µg/mL | - | ~170 µg/mL | [6] |

Table 2: Pharmacokinetic Parameters of Intramuscular Cefotiam

| Parameter | 1 g Dose | Reference(s) |

| Peak Serum Concentration (Cmax) | 16.6 ± 5.1 µg/mL | [8][9] |

| Time to Peak Concentration (Tmax) | 0.75 - 1 h | [8][9] |

| Bioavailability | ~60% | [3][10] |

Pharmacodynamic Properties

Mechanism of Action

Cefotiam's bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[3][10] Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[4][12] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan strands and leading to a weakened cell wall.[4][13] The compromised cell wall cannot withstand the internal osmotic pressure, resulting in bacterial cell lysis and death.[4] Cefotiam has a high affinity for multiple PBPs, including PBP 1a, 1b, and 3, which contributes to its broad-spectrum activity.[4] It is also noted for its stability against some beta-lactamases, enzymes produced by certain bacteria that can inactivate beta-lactam antibiotics.[4]

References

- 1. Cefotiam - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Cefotiam: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 6. Pharmacokinetics of cefotiam in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of cefotiam in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of cefotiam in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cefotiam | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of cefotiam in patients with impaired renal function and in those undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is this compound used for? [synapse.patsnap.com]

- 13. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

Cefotiam Hydrochloride: An In-depth Technical Guide on its Binding Affinity to Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hydrochloride is a second-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action is primarily attributed to the inhibition of bacterial cell wall synthesis, a process mediated by its interaction with penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of the binding affinity of Cefotiam to various PBPs, with a detailed focus on available quantitative data, the experimental methodologies used for these determinations, and the underlying molecular pathways.

The integrity of the bacterial cell wall, composed predominantly of peptidoglycan, is crucial for bacterial survival, providing structural support and protection against osmotic stress. PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains of the glycan strands. By binding to these critical enzymes, Cefotiam effectively halts cell wall construction, leading to cell lysis and bacterial death. Understanding the specific binding affinities of Cefotiam for different PBPs across various bacterial species is paramount for elucidating its spectrum of activity and for the rational design of future antimicrobial agents.

Quantitative Analysis of Cefotiam Binding Affinity to PBPs

The binding affinity of Cefotiam to PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the PBP's activity. The following table summarizes the available quantitative data for the binding of Cefotiam to the PBPs of Salmonella enterica serovar Typhimurium.

| Bacterial Species | PBP Target | IC50 (mg/L) |

| S. enterica ser. Typhimurium | PBP1A/1B (from ΔPBP3 strain) | 0.004[1] |

| S. enterica ser. Typhimurium | PBP1A/1B (from ΔPBP3SAL strain) | 0.0028[1] |

| S. enterica ser. Typhimurium | PBP3 | 0.00375[1] |

| S. enterica ser. Typhimurium | PBP3SAL | 0.0004[1] |

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefotiam, as a β-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This structural similarity allows it to bind to the active site of PBPs, leading to the acylation of the catalytic serine residue. This covalent modification inactivates the enzyme, preventing it from carrying out the transpeptidation reaction essential for cross-linking the peptidoglycan chains. The disruption of this process weakens the cell wall, rendering the bacterium susceptible to osmotic lysis.

Experimental Protocols

The determination of the binding affinity of Cefotiam to PBPs is commonly performed using a competitive binding assay with a fluorescently labeled penicillin derivative, such as BOCILLIN™ FL.

Competitive BOCILLIN™ FL Binding Assay

This assay measures the ability of a test compound (Cefotiam) to compete with a fluorescent probe (BOCILLIN™ FL) for binding to PBPs. The IC50 value is determined by measuring the concentration of the test compound that results in a 50% reduction in the fluorescent signal from the probe bound to the PBPs.

Materials:

-

Bacterial membrane extracts containing PBPs

-

This compound solutions of varying concentrations

-

BOCILLIN™ FL (fluorescent penicillin)

-

50 mM sodium phosphate buffer (pH 4.6)

-

Laemmli sample buffer

-

SDS-PAGE apparatus and reagents

-

Fluorescence imaging system

Procedure:

-

Preparation of Membrane Extracts: Bacterial cells are grown to a specific optical density, harvested by centrifugation, and lysed to release the cellular contents. The membrane fraction, which contains the PBPs, is then isolated by ultracentrifugation. The protein concentration of the membrane extract is determined using a standard protein assay.

-

Competition Assay:

-

A fixed amount of the membrane extract (e.g., 0.02 mg of protein) is incubated with varying concentrations of this compound in a sodium phosphate buffer at 30°C for 10 minutes.[1]

-

A control sample without Cefotiam is also prepared.

-

-

Fluorescent Labeling:

-

SDS-PAGE and Fluorescence Detection:

-

The reaction is stopped by adding Laemmli sample buffer and boiling the samples for 5 minutes.

-

The proteins in each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is then visualized using a fluorescence imaging system to detect the bands corresponding to the BOCILLIN™ FL-labeled PBPs.

-

-

Data Analysis:

-

The intensity of the fluorescent bands for each PBP is quantified.

-

The percentage of inhibition of BOCILLIN™ FL binding by Cefotiam is calculated for each concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Cefotiam concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound exerts its bactericidal effect by targeting and inactivating bacterial penicillin-binding proteins, thereby disrupting cell wall synthesis. The quantitative data available for Salmonella enterica serovar Typhimurium demonstrates that Cefotiam exhibits a high binding affinity for several key PBPs, particularly PBP3SAL. The experimental protocols outlined in this guide, primarily the competitive BOCILLIN™ FL binding assay, provide a robust framework for assessing the binding affinity of Cefotiam and other β-lactam antibiotics to their PBP targets. Further research to determine the binding affinities of Cefotiam to a broader range of PBPs from clinically relevant bacteria will be invaluable for optimizing its therapeutic use and for the development of next-generation cephalosporins to combat evolving antibiotic resistance.

References

CAS number and chemical properties of Cefotiam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam Hydrochloride is a second-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides an in-depth overview of its core chemical properties, CAS number, and established experimental protocols for its analysis. The information herein is intended to support research, development, and quality control activities involving this important active pharmaceutical ingredient.

Chemical Properties and Identification

This compound is the hydrochloride salt of Cefotiam, a semi-synthetic beta-lactam antibiotic. The CAS Registry Number for this compound is 66309-69-1 [1].

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 66309-69-1 | [1] |

| Molecular Formula | C₁₈H₂₃N₉O₄S₃ · 2HCl | [1] |

| Molecular Weight | 598.55 g/mol | [2][3] |

| Melting Point | >93°C (decomposition) | |

| Appearance | White to light yellowish-white crystalline powder | |

| Solubility | ||

| in Water | ≥32.45 mg/mL | [2] |

| in DMSO | ≥6.1 mg/mL to ≥62.8 mg/mL | [2][3] |

| in Ethanol | Insoluble | [2] |

| pKa (Strongest Acidic) | 2.8 | [4] |

| pKa (Strongest Basic) | 12.45 | [4] |

Mechanism of Action

The bactericidal effect of this compound is achieved through the inhibition of bacterial cell wall synthesis. Like other beta-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death[5][6][7][8]. Cefotiam has shown a high affinity for PBP 1a, 1b, and 3[8].

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections detail standardized methodologies for the analysis of this compound.

Determination of Melting Point

This protocol is adapted from general pharmacopeial methods for melting point determination of pharmaceutical compounds[9].

Apparatus:

-

Melting point apparatus with temperature control and a means for viewing the sample.

-

Capillary tubes, sealed at one end.

Procedure:

-

Sample Preparation: The this compound sample should be a fine, dry powder.

-

Capillary Loading: Introduce the powdered sample into a capillary tube to a packed height of 2.5-3.5 mm.

-

Measurement:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Heat the block to a temperature approximately 5°C below the expected melting point.

-

Increase the temperature at a rate of 1 ± 0.5 °C per minute.

-

Record the temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point). This range is the melting point of the substance. For this compound, decomposition is observed at temperatures above 93°C.

-

Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in various solvents.

Materials:

-

This compound powder.

-

Selected solvents (e.g., purified water, DMSO, ethanol).

-

Vials with closures.

-

Shaker or magnetic stirrer.

-

Analytical balance.

-

Centrifuge.

-

HPLC or UV-Vis spectrophotometer for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials to separate the undissolved solid from the solution.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, expressed in mg/mL or other appropriate units, taking into account the dilution factor. To enhance solubility, particularly in organic solvents, gentle heating and sonication may be employed.

-

Assay for Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the United States Pharmacopeia (USP) monograph for this compound[1].

Chromatographic System:

-

Column: A suitable C18 column.

-

Mobile Phase: A filtered and degassed mixture of a buffered aqueous solution and acetonitrile. The USP monograph specifies a solution of 13.1 g of ammonium sulfate in 850 mL of water, adjusted to a pH of 6.5 ± 0.1 with 2 N ammonium hydroxide, with the addition of 150 mL of acetonitrile[1].

-

Detector: UV detector set at an appropriate wavelength for this compound.

-

Flow Rate: A constant flow rate suitable for the column dimensions.

Procedure:

-

Standard Preparation: Accurately weigh a quantity of USP this compound Reference Standard and dissolve it in the mobile phase to obtain a solution of known concentration.

-

Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in the mobile phase to obtain a solution of a similar concentration to the standard preparation.

-

Injection: Inject equal volumes of the standard and sample preparations into the chromatograph.

-

Data Analysis: Record the chromatograms and measure the peak areas for Cefotiam. The purity of the sample is calculated by comparing the peak area of the sample to that of the standard.

Caption: HPLC assay workflow for this compound.

References

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. apexbt.com [apexbt.com]

- 3. glpbio.com [glpbio.com]

- 4. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 5. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 6. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. thinksrs.com [thinksrs.com]

- 9. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

An In-depth Technical Guide to Cefotiam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, and relevant experimental protocols for Cefotiam Hydrochloride. The information is intended to support research, development, and quality control activities involving this third-generation cephalosporin antibiotic.

Physicochemical Properties

Cefotiam is a broad-spectrum, semi-synthetic beta-lactam antibiotic. It is commonly available as a hydrochloride salt, with both mono- and dihydrochloride forms documented. The fundamental properties are summarized below.

| Property | This compound | Cefotiam Dihydrochloride |

| CAS Number | 66309-69-1 | 66309-69-1 |

| Molecular Formula | C₁₈H₂₃N₉O₄S₃·HCl | C₁₈H₂₃N₉O₄S₃·2HCl |

| Molecular Weight | 562.08 g/mol [1][2] | 598.56 g/mol [3] |

| Appearance | White to tan powder | White powder[3] |

| Solubility | Soluble in water | Freely soluble in water[3] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary target of Cefotiam is a group of enzymes known as penicillin-binding proteins (PBPs).[3] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity.

By binding to the active site of PBPs, Cefotiam blocks their transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death. Cefotiam has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is adapted from the United States Pharmacopeia (USP) for the analysis of this compound.

1. Chromatographic System:

-

Apparatus: A liquid chromatograph equipped with a 254-nm UV detector.

-

Column: 4.6-mm x 25-cm; packing L1 (octadecyl silane chemically bonded to porous silica or ceramic micro-particles).

-

Flow Rate: Approximately 1.5 mL per minute.

2. Reagents and Solutions:

-

Mobile Phase: Dissolve 13.1 g of ammonium sulfate in 850 mL of water. Adjust the pH to 6.5 ± 0.1 with 2 N ammonium hydroxide. Add 150 mL of acetonitrile and mix. Filter and degas the solution.

-

Standard Preparation: Prepare a solution of USP this compound Reference Standard in water to obtain a known concentration of about 1000 µg/mL of cefotiam.

-

Assay Preparation: Accurately weigh about 60 mg of this compound, dissolve in and dilute to 50.0 mL with water. Pipette 5.0 mL of this solution into a 100-mL volumetric flask and dilute to volume with the Mobile Phase.

3. Procedure:

-

Separately inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculate the quantity of cefotiam in the portion of this compound taken.

4. System Suitability:

-

The column efficiency should not be less than 1985 theoretical plates.

-

The tailing factor for the cefotiam peak should not be more than 1.8.

-

The relative standard deviation for replicate injections should not be more than 1.0%.

Antimicrobial Susceptibility Testing (AST) - Disk Diffusion Method

This protocol is based on established clinical laboratory standards for determining the susceptibility of bacterial isolates to Cefotiam.

1. Materials:

-

Media: Mueller-Hinton agar (MHA) plates.

-

Inoculum: A standardized suspension of the bacterial isolate equivalent to a 0.5 McFarland turbidity standard.

-

Antibiotic Disks: Paper disks impregnated with 30 µg of Cefotiam.

-

Control Strains: Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923.

2. Procedure:

-

Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a uniform lawn of growth.

-

Aseptically apply a 30-µg Cefotiam disk to the surface of the inoculated agar.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation:

-

After incubation, measure the diameter of the zone of inhibition around the disk to the nearest millimeter.

-

Interpret the results based on established breakpoints:

-

Susceptible: ≥ 18 mm

-

Resistant: ≤ 14 mm

-

-

The control strains should yield zone diameters within the established quality control ranges (e.g., E. coli ATCC 25922 and S. aureus ATCC 25923 should both produce zones of 27 to 33 mm in diameter).[4]

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Cefotiam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Cefotiam Hydrochloride. The methods described herein are based on established standards for antimicrobial susceptibility testing, including disk diffusion, broth dilution, and agar dilution.

Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Accurate in vitro susceptibility testing is a critical component of antimicrobial drug development and clinical microbiology, providing essential data on the efficacy of an antibiotic against specific pathogens.

Data Presentation: this compound Susceptibility

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacterial Species

| Bacterial Species | MIC Range (µg/mL) | Source(s) |

| Staphylococcus aureus | 0.25 - 32 | [1] |

| Haemolytic streptococci | 0.06 - 4 | [2] |

| Pneumococci | 0.06 - 4 | [2] |

| Streptococcus viridans | 0.06 - 4 | [2] |

| Bacteroides fragilis | 64 - >128 | [1] |

| Clostridium difficile | >128 | [1] |

| Proteus mirabilis | 1.56 | [2] |

Table 2: Disk Diffusion Zone Diameter Interpretive Criteria for this compound (30 µg disk)

| Interpretation | Zone Diameter (mm) | Source(s) |

| Susceptible | ≥ 18 | [3][4] |

| Intermediate | 15 - 17 | [3] |

| Resistant | ≤ 14 | [3][4] |

Table 3: Quality Control Ranges for Disk Diffusion (30 µg Cefotiam disk)

| QC Strain | Zone Diameter Range (mm) | Source(s) |

| Escherichia coli ATCC 25922 | 27 - 33 | [3][4] |

| Staphylococcus aureus ATCC 25923 | 27 - 33 | [3][4] |

Experimental Protocols

The following are detailed protocols for the principal methods of in vitro susceptibility testing for this compound.

Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

-

This compound 30 µg disks

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

-

Incubator at 35°C ± 2°C

-

Calipers or ruler for measuring zone diameters

-

Quality control strains (E. coli ATCC 25922, S. aureus ATCC 25923)

Protocol:

-

Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in a suitable broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[5]

-

Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[6] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

-

Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate.[7] Gently press the disk to ensure complete contact with the agar.

-

Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours in ambient air.[8]

-

Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the area with no visible growth) around the disk in millimeters. Interpret the results based on the zone diameter criteria in Table 2.

-

Quality Control: Concurrently test the quality control strains to ensure the accuracy of the testing procedure. The zone diameters for the QC strains should fall within the ranges specified in Table 3.

Broth Dilution Method

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits visible growth of a bacterium.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates or test tubes

-

Bacterial inoculum suspension

-

Incubator at 35°C ± 2°C

-

Pipettes and sterile tips

Protocol:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to the desired starting concentration.

-

Serial Dilutions: Perform serial twofold dilutions of the this compound solution in CAMHB in the wells of a microtiter plate or in test tubes.[5] The final volume in each well/tube is typically 100 µL.

-

Inoculum Preparation: Prepare a bacterial inoculum as described for the disk diffusion method, and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well/tube after inoculation.

-

Inoculation: Inoculate each well/tube containing the this compound dilutions with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates/tubes at 35°C ± 2°C for 16-20 hours in ambient air.[9]

-

Result Interpretation: After incubation, visually inspect the wells/tubes for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

The agar dilution method is another quantitative technique for determining the MIC. It involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound powder

-

Mueller-Hinton agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension

-

Inoculum replicating device (e.g., multipoint inoculator)

-

Incubator at 35°C ± 2°C

Protocol:

-

This compound-Agar Plates: Prepare a series of MHA plates, each containing a different concentration of this compound. This is done by adding the appropriate amount of the antibiotic stock solution to molten MHA before pouring the plates.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each this compound-containing agar plate with the bacterial suspension. A growth control plate (MHA without antibiotic) should also be inoculated.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Logical Relationship of Susceptibility Testing

The results from these in vitro tests are used to classify a bacterial isolate as susceptible, intermediate, or resistant to this compound. This classification is crucial for guiding therapeutic choices and for surveillance of antibiotic resistance.

References

- 1. Cefotiam susceptibility testing criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 3. Cefotiam susceptibility testing criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 5. EUCAST: Breakpoint table 14.0 (2024) available for consultation (5-19 December, 2023) [eucast.org]

- 6. clsi clinical breakpoints: Topics by Science.gov [science.gov]

- 7. jmilabs.com [jmilabs.com]

- 8. EUCAST: News [eucast.org]

- 9. iacld.com [iacld.com]

Application Notes and Protocols: Cefotiam Hydrochloride MIC Determination via Broth Microdilution Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam Hydrochloride is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of antimicrobial agents, providing crucial data for drug development, resistance monitoring, and guiding therapeutic strategies.

This document provides a detailed protocol for the determination of this compound MIC values using the broth microdilution method, adhering to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assay

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the microdilution wells are visually inspected for bacterial growth, evidenced by turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Materials and Reagents

-

This compound powder (analytical grade)

-

Sterile, 96-well, U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile deionized water or a suitable solvent as per manufacturer's instructions

-

Bacterial strains for testing

-

Quality Control (QC) strains:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 25923™

-

-

Sterile serological pipettes

-

Sterile multichannel pipettes and tips

-

Sterile reagent reservoirs

-

Incubator (35 ± 2 °C)

-

Vortex mixer

-

Spectrophotometer or McFarland turbidity standards (0.5)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

Experimental Protocol

Preparation of this compound Stock Solution

This compound is freely soluble in water.

-

Aseptically weigh a precise amount of this compound powder.

-

Reconstitute the powder with sterile deionized water to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration should be chosen based on the expected MIC range of the test organisms.

-

Ensure complete dissolution by vortexing. Prepare the stock solution fresh on the day of the assay.

Preparation of this compound Dilutions in Microtiter Plates

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Using a multichannel pipette, perform serial twofold dilutions by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well to ensure all wells have a final volume of 100 µL.

-

The final column of wells should contain only CAMHB and will serve as the growth control. Another well with uninoculated CAMHB will serve as a sterility control.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

-

Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension.

Inoculation of Microtiter Plates

-

Using a multichannel pipette, inoculate each well (except the sterility control well) with 100 µL of the standardized bacterial suspension. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

The final concentrations of this compound in the wells will be half of the concentrations prepared in step 2.

Incubation

-

Seal the microtiter plates with an adhesive film or place them in a container with a lid to prevent evaporation.

-

Incubate the plates at 35 ± 2 °C in ambient air for 16-20 hours.

Reading and Interpreting Results

-

Following incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the U-bottom well also indicates growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the MIC results. This should be performed with each batch of tests.

| Quality Control Strain | Expected MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | To be determined by the user laboratory. |

| Staphylococcus aureus ATCC® 25923™ | To be determined by the user laboratory. |

Data Presentation

The following table summarizes the known in vitro activity of Cefotiam against a range of bacterial species. These values are for informational purposes and may vary depending on the specific isolates and testing conditions.

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 0.12 - >128 | 0.5 | 32 |

| Escherichia coli | ≤0.03 - >128 | 0.5 | >128 |

| Klebsiella pneumoniae | ≤0.03 - >128 | 1 | >128 |

| Proteus mirabilis | ≤0.03 - 32 | 0.12 | 0.5 |

| Haemophilus influenzae | ≤0.03 - 2 | 0.06 | 0.25 |

| Streptococcus pneumoniae | ≤0.03 - 2 | 0.06 | 0.5 |

| Enterococcus faecalis | >128 | >128 | >128 |

| Pseudomonas aeruginosa | >128 | >128 | >128 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Workflow Diagram

Caption: Workflow for Cefotiam MIC determination.

References

Application Notes and Protocols: Cefotiam Hydrochloride in Experimental Pneumonia Models

These application notes provide detailed protocols and summarized data for researchers, scientists, and drug development professionals utilizing Cefotiam Hydrochloride in preclinical animal models of bacterial pneumonia.

Introduction to this compound

Cefotiam is a parenteral, second-generation cephalosporin antibiotic with broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its efficacy is rooted in the inhibition of bacterial cell wall synthesis, a mechanism common to beta-lactam antibiotics.[2][3] Cefotiam has been shown to be effective in treating respiratory tract infections, making it a relevant candidate for evaluation in experimental pneumonia models.[3][4] These notes focus on its application in a Klebsiella pneumoniae-induced pneumonia model, for which specific experimental data is available.

Mechanism of Action

Cefotiam's bactericidal effect is achieved by targeting and inhibiting penicillin-binding proteins (PBPs).[2][5] These enzymes are crucial for the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall. By binding to PBPs, Cefotiam prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis and death.[2][3] The drug is noted for its ability to penetrate the outer membrane of Gram-negative bacteria and its stability against some beta-lactamases.[2][4]

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Application Protocol 1: Klebsiella pneumoniae Murine Pneumonia Model

This protocol describes an experimental model of pneumonia in mice induced by Klebsiella pneumoniae, which has been used to evaluate the therapeutic efficacy of Cefotiam.

Experimental Protocol

-

Animal Model:

-

Bacterial Strain:

-

Induction of Pneumonia:

-

This compound Treatment:

-

Preparation: Reconstitute this compound in a sterile vehicle (e.g., saline).

-

Administration: Administer via intramuscular (IM) or intravenous (IV) injection.[3]

-

Dosing Regimen: Efficacy has been evaluated using various schedules. A key finding is that regimens producing a low but sustained plasma level provide better therapeutic effects than those with a high but transient plasma level.[7][12]

-

Treatment Initiation: Treatment can be initiated at various time points post-infection (e.g., 3, 18, or 30 hours) to model different clinical scenarios.[7][12]

-

-

Efficacy Assessment:

-

Primary Endpoint: Survival rate over a defined period (e.g., 7-14 days).

-

Secondary Endpoints:

-

Caption: Experimental workflow for evaluating Cefotiam in a murine pneumonia model.

Data Presentation

The following table summarizes the key quantitative findings from a comparative study of Cefotiam and Cefazolin in a K. pneumoniae mouse pneumonia model.

| Parameter | Finding | Citation |

| Relative Potency | Cefotiam was approximately eight times more active than Cefazolin. | [7][12] |

| Dosing Strategy | A regimen providing low, sustained plasma levels of Cefotiam yielded better therapeutic outcomes than one with high, transient levels, based on the total dose administered. | [7][12] |

| Treatment Timing | Treatment with an effective Cefotiam regimen was successful even when initiated 18 hours post-infection . | [7][12] |

Application Protocol 2: General Protocols for Other Pneumonia Models

While specific studies detailing Cefotiam's use in Streptococcus pneumoniae or Haemophilus influenzae models are less prevalent in the reviewed literature, the following established protocols can be adapted to evaluate its efficacy against these important respiratory pathogens.

A. Streptococcus pneumoniae Murine Pneumonia Model

-

Animal Model: Leukopenic or immunocompetent mice (e.g., Swiss mice).[10][13]

-

Bacterial Strain: Penicillin-susceptible or resistant strains of S. pneumoniae.

-

Induction of Pneumonia:

-

Treatment: Administer Cefotiam at various doses and schedules to determine efficacy.

-

Assessment:

-

Survival Rate: Monitor over the course of the experiment.

-

Bacterial Clearance: Measure CFU in lungs and blood at 24, 48, and 72 hours post-treatment initiation.

-

Pharmacodynamics: Correlate the time that plasma concentrations remain above the MIC (T>MIC) with bacterial killing.[14]

-

B. Haemophilus influenzae Murine Pneumonia Model

-

Animal Model: Adult mice (e.g., C57BL/6).[15]

-

Induction of Pneumonia:

-

Treatment: Initiate Cefotiam therapy post-infection.

-

Assessment:

References

- 1. Cefotiam - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. mims.com [mims.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. In vitro and in vivo morphological response of Klebsiella pneumoniae to cefotiam and cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic effects of cefotiam and cefazolin on experimental pneumonia caused by Klebsiella pneumoniae DT-S in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing Antibiotic Effect by Photodynamic: The Case of Klebsiella pneumoniae [mdpi.com]

- 9. Frontiers | Animal models of Klebsiella pneumoniae mucosal infections [frontiersin.org]

- 10. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two Pharmacodynamic Models for Assessing the Efficacy of Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic effects of cefotiam and cefazolin on experimental pneumonia caused by Klebsiella pneumoniae DT-S in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Efficacies of cefotaxime and ceftriaxone in a mouse model of pneumonia induced by two penicillin- and cephalosporin-resistant strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental pneumonia due to Haemophilus influenzae: observations on pathogenesis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols: Murine Model of Urinary Tract Infection for Cefotiam Hydrochloride Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urinary tract infections (UTIs) represent a significant global health burden, necessitating the development and evaluation of effective antimicrobial agents. Cefotiam, a second-generation cephalosporin, has demonstrated broad-spectrum activity against common uropathogens. This document provides detailed application notes and protocols for utilizing a murine model of UTI to assess the in vivo efficacy of Cefotiam Hydrochloride. The protocols outlined herein describe the induction of UTI, treatment regimens, and subsequent evaluation of antimicrobial effectiveness through quantitative bacteriology and histopathological analysis.

Mechanism of Action of Cefotiam

Cefotiam is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death. Cefotiam is effective against a range of Gram-positive and Gram-negative bacteria.

Experimental Protocols

Murine Model of Ascending Urinary Tract Infection

This protocol describes the establishment of a UTI in a murine model via transurethral inoculation, a method that mimics the natural route of infection in humans.

Materials:

-

Female mice (e.g., BALB/c, C3H/HeN, or C57BL/6 strains), 6-8 weeks old

-

Uropathogenic bacterial strain (e.g., Escherichia coli CFT073 or Proteus mirabilis IFO 3849)

-

Luria-Bertani (LB) broth and agar

-

Phosphate-buffered saline (PBS), sterile

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Sterile, soft polyethylene catheter (e.g., PE10)

-

Syringes and needles

-

Sterile surgical instruments

Procedure:

-

Bacterial Inoculum Preparation:

-

From a frozen stock, streak the uropathogenic bacterial strain onto an LB agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into 10 mL of LB broth and grow overnight at 37°C with shaking.

-

Harvest the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the bacterial pellet twice with sterile PBS.

-

Resuspend the pellet in sterile PBS to a final concentration of approximately 1 x 10⁸ colony-forming units (CFU) in 50 µL. The concentration should be confirmed by serial dilution and plating on LB agar.

-

-

Transurethral Inoculation:

-

Anesthetize the mice using the chosen anesthetic agent.

-